3-Bromo-4-nitropyridine N-oxide

Description

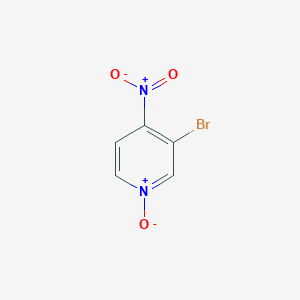

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQMKADIENBVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338339 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-49-5 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-nitropyridine N-oxide, a key intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant chemical reactions. Furthermore, it explores the potential biological activities and associated signaling pathways, offering valuable insights for its application in pharmaceutical and agrochemical research and development.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of functional molecules.[1][2] Its unique electronic properties, stemming from the presence of a bromo substituent, a nitro group, and an N-oxide functional group, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and dyestuffs.[2] This guide aims to consolidate the technical information available on this compound, providing a practical resource for laboratory and research applications.

The foundational structure features a pyridine ring, which is common in many biologically active compounds. The N-oxide group alters the electron distribution within the pyridine ring, influencing its reactivity in various chemical transformations. The bromo and nitro groups provide reactive sites for cross-coupling and nucleophilic substitution reactions, respectively, further expanding its synthetic utility.

Properties of this compound

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1678-49-5 | [3] |

| Molecular Formula | C₅H₃BrN₂O₃ | [3][4] |

| Molecular Weight | 218.99 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline powder | [2] |

| Melting Point | 151.0-157.0 °C | [2] |

| Solubility | Sparingly soluble in water (0.92 g/L at 25°C). Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |

| IUPAC Name | 3-bromo-4-nitro-1-oxidopyridin-1-ium | [3] |

| Synonyms | 3-Bromo-4-nitropyridine 1-oxide | [3] |

Spectroscopic Data

| Spectrum Type | Description | Reference |

| ¹H NMR | Data available in various databases. | [3][5][6] |

| ¹³C NMR | Data available in various databases. | [3][7] |

| Mass Spectrometry (GC-MS) | Spectra available for the compound. | [3][8] |

| Infrared (IR) Spectroscopy | Spectra available, typically obtained using KBr wafer technique. | [3] |

| Raman Spectroscopy | Data available for the compound. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below. These protocols are based on established chemical principles and published procedures for similar compounds.

Synthesis of this compound via N-oxidation

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives using m-chloroperoxybenzoic acid (m-CPBA).[9]

Materials:

-

3-Bromo-4-nitropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in dichloromethane at a concentration of approximately 0.1 M.

-

Cool the solution to 0-5 °C using an ice bath.

-

While stirring, add m-chloroperoxybenzoic acid (1.5 eq.) portion-wise to the solution, maintaining the temperature below 5 °C.[9]

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture again to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the excess m-CPBA and neutralize the resulting m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-ethanol).[10]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine N-oxide with an arylboronic acid in an aqueous medium.[11]

Materials:

-

This compound (0.5 mmol)

-

Arylboronic acid (0.75 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%)

-

Diisopropylamine ((i-Pr)₂NH, 1.0 mmol)

-

Water (1.0 mL)

-

Reaction vial suitable for heating

-

Magnetic stirrer and hot plate

-

Brine

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel

Procedure:

-

In a reaction vial, combine this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).[11]

-

Add water (1.0 mL) to the vial.[11]

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.[11]

-

After cooling to room temperature, add brine (10 mL) to the reaction mixture.

-

Extract the product with dichloromethane (3 x 10 mL).[11]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its multiple reactive sites. The N-oxide group activates the pyridine ring, making it more susceptible to certain transformations. The nitro group at the 4-position of pyridine N-oxides is known to be a good leaving group in nucleophilic aromatic substitution reactions.[12][13] This allows for the introduction of a variety of nucleophiles at this position.

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling detailed above. This enables the formation of carbon-carbon bonds, connecting the pyridine N-oxide core to other aryl or vinyl groups.

The N-oxide can also be deoxygenated to the corresponding pyridine derivative if desired. This strategic use of the N-oxide as an activating and directing group, followed by its removal, is a common tactic in heterocyclic synthesis.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest potential areas of biological activity.

Potential as a Nitric Oxide Donor

Nitroaromatic compounds can undergo bioreduction in vivo to release nitric oxide (NO).[14] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation.[14][15] The vasodilatory effect of NO is primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent relaxation of smooth muscle.[16]

Caption: Generalized Nitric Oxide (NO) signaling pathway leading to vasodilation.

Role in Drug Discovery

The pyridine N-oxide scaffold is present in various compounds with demonstrated biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to functionalize this compound at both the 3- and 4-positions makes it an attractive starting material for generating libraries of diverse compounds for drug discovery screening.

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in marketed drugs. The workflow for this reaction is a critical logical relationship for drug development professionals.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in key organic transformations like nucleophilic substitution and palladium-catalyzed cross-coupling, make it an essential tool for the synthesis of complex molecules. This guide provides the core technical information required for its effective use in a research and development setting, paving the way for future innovations in medicine and material science.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound | C5H3BrN2O3 | CID 548521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(1678-49-5) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 11. html.rhhz.net [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. sciencemadness.org [sciencemadness.org]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide signaling | Abcam [abcam.com]

- 16. cusabio.com [cusabio.com]

synthesis of 3-Bromo-4-nitropyridine N-oxide from 3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-4-nitropyridine N-oxide, a key intermediate in the development of novel pharmaceuticals. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and process development activities.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for the construction of complex heterocyclic scaffolds. The presence of the bromo, nitro, and N-oxide functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of biologically active molecules. This guide focuses on the practical synthesis of this compound from readily available 3-bromopyridine.

Synthetic Pathways

The synthesis of this compound from 3-bromopyridine can be achieved through two primary routes: a traditional two-step synthesis involving the isolation of an intermediate, and a more streamlined one-pot synthesis.

-

Two-Step Synthesis: This classic approach first involves the N-oxidation of 3-bromopyridine to form 3-bromopyridine N-oxide. This intermediate is then isolated and subjected to nitration to yield the final product.

-

One-Pot Synthesis: This method combines the oxidation and nitration reactions in a single reaction vessel without the isolation of the N-oxide intermediate, offering a more efficient workflow.[1]

The following sections provide detailed experimental protocols for both synthetic strategies.

Experimental Protocols

Two-Step Synthesis of this compound

This method proceeds in two distinct experimental stages.

Step 1: Synthesis of 3-Bromopyridine N-oxide

The N-oxidation of 3-bromopyridine is typically accomplished using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.

Experimental Protocol:

-

To a stirred solution of 3-bromopyridine in glacial acetic acid, add 30-50% hydrogen peroxide dropwise at a temperature maintained between 70-80°C.

-

The reaction mixture is heated at this temperature for several hours and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess acetic acid and water are removed under reduced pressure.

-

The residue is then neutralized with a suitable base, such as sodium carbonate or sodium hydroxide solution, to precipitate the crude 3-bromopyridine N-oxide.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as chloroform-ethyl alcohol.

Step 2: Synthesis of this compound

The nitration of the intermediate 3-bromopyridine N-oxide is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 3-bromopyridine N-oxide in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 3-bromopyridine N-oxide, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90-100°C for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is then neutralized with a base (e.g., 30-50% sodium hydroxide solution) until the product precipitates.[1]

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like a chloroform-ethanol mixture.[1]

One-Pot Synthesis of this compound[1]

This streamlined procedure combines the oxidation and nitration steps in a single reaction vessel, improving efficiency.

Experimental Protocol:

-

In a 3L three-necked glass flask, charge 2.4 moles of 3-bromopyridine at room temperature.

-

While stirring, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide), 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.

-

The mixture is stirred at 70-80°C for 8-10 hours to complete the N-oxidation.

-

After cooling the mixture to below 40°C, slowly add 2.88 moles of sodium nitrate and continue stirring for one hour.

-

Slowly add 1.2 L of concentrated sulfuric acid, controlling the temperature to not exceed 85°C.

-

After the addition, the mixture is heated to 90-95°C and stirred for 5-6 hours for the nitration to complete.

-

Cool the reaction mixture to below 80°C and pour it into 6 L of ice water.

-

Neutralize the solution by adding 30-50% sodium hydroxide solution until a pH of 1-2 is reached, which will cause the product to precipitate.

-

Filter the crude product, wash with water, and dry.

-

The crude this compound can be recrystallized from a chloroform-ethanol mixture for further purification.[1]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant Quantities for One-Pot Synthesis [1]

| Reactant | Molar Quantity (mol) | Volume/Mass |

| 3-Bromopyridine | 2.4 | - |

| Glacial Acetic Acid | - | ~0.75 L |

| Acetic Anhydride | - | ~0.18 L |

| 30% Hydrogen Peroxide | - | ~0.9 L |

| 50% Hydrogen Peroxide | - | ~0.6 L |

| Concentrated Sulfuric Acid | - | 15-20 mL (oxidation) |

| Maleic Anhydride | - | ~9 g |

| Sodium Pyrosulfate | - | ~6 g |

| Sodium Nitrate | 2.88 | - |

| Concentrated Sulfuric Acid | - | ~1.2 L (nitration) |

Table 2: Reaction Conditions

| Parameter | Two-Step Synthesis | One-Pot Synthesis[1] |

| N-Oxidation Temperature | 70-80°C | 70-80°C |

| N-Oxidation Time | Several hours | 8-10 hours |

| Nitration Temperature | 90-100°C | 90-95°C |

| Nitration Time | Several hours | 5-6 hours |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for the synthesis of this compound.

References

The Reactivity of 3-Bromo-4-nitropyridine N-oxide: An In-depth Technical Guide for Synthetic and Medicinal Chemists

An Overview of a Versatile Heterocyclic Building Block

3-Bromo-4-nitropyridine N-oxide is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing nitro group, a labile bromo substituent, and a polar N-oxide moiety, render it a versatile scaffold for the synthesis of a diverse array of functionalized pyridine derivatives. This guide provides a comprehensive analysis of its reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of its synthetic applications and potential relevance in drug discovery.

Core Reactivity Profile

The reactivity of this compound is dominated by two primary modes of transformation: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group and the N-oxide, facilitates the displacement of the bromide ion by a variety of nucleophiles. Concurrently, the carbon-bromine bond provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations via modern cross-coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, including amines, alkoxides, and thiolates. Notably, reactions with amines can sometimes lead to an unexpected nitro-group migration in addition to the anticipated substitution product.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Amines (general) | 3-Amino-4-nitropyridine N-oxide derivatives and nitro-group migration byproducts | Varies with amine and solvent | Not specified | [1] |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of this compound in a suitable solvent (e.g., ethanol, DMF) is treated with an excess of the desired amine. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removal of the solvent, followed by purification of the crude product by column chromatography or recrystallization to afford the corresponding 3-amino-4-nitropyridine N-oxide derivative. It is crucial to analyze the product mixture carefully to identify any potential nitro-group migration isomers.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 3-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and amino moieties.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between this compound and a boronic acid or its ester. While specific data for the title compound is limited, the reaction of the closely related 3-bromopyridine N-oxide provides a strong indication of its reactivity.

Table 2: Suzuki-Miyaura Coupling of Bromopyridine N-oxides

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 3-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH | Water | 93 |

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water

A mixture of the bromopyridine N-oxide (1.0 eq.), the arylboronic acid (1.5 eq.), diisopropylamine (2.0 eq.), and palladium(II) acetate (0.0025 eq.) in water is heated at 100 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired arylated pyridine N-oxide.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. General protocols for bromopyridines are well-established and can be adapted for this specific substrate.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |

| Primary/Secondary Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-110 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) and the ligand (e.g., XPhos) are combined with the base (e.g., NaOtBu). The aryl halide (this compound, 1.0 eq.) and the amine (1.2 eq.) are then added, followed by the anhydrous solvent (e.g., toluene). The reaction vessel is sealed and heated with vigorous stirring. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified by column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

While this compound itself is not typically a final drug product, its derivatives are valuable precursors in the synthesis of biologically active molecules, particularly protein kinase inhibitors.[2] The pyridine N-oxide scaffold is a recognized pharmacophore that can engage in crucial interactions within the ATP-binding site of kinases. For instance, the related compound 2-amino-4-bromo-3-nitropyridine is a key starting material for imidazo[4,5-b]pyridine-based kinase inhibitors that target critical signaling pathways in cancer.[2]

Derivatives of this compound can be envisioned as intermediates in the synthesis of inhibitors targeting pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the functionalization of this compound, leading to diverse scaffolds for biological screening.

Caption: General reaction pathways for the derivatization of this compound.

Potential Targeting of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, are of significant interest in drug development. The versatile chemistry of this compound allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against such targets.

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its susceptibility to both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides chemists with a powerful tool for the construction of complex, functionalized pyridine derivatives. The demonstrated utility of related pyridine N-oxide scaffolds in the development of potent kinase inhibitors underscores the potential of this compound as a starting point for the discovery of novel therapeutics targeting critical cellular signaling pathways. Further exploration of its reactivity and application in medicinal chemistry programs is warranted.

References

Spectroscopic Profile of 3-Bromo-4-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-4-nitropyridine N-oxide, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₃BrN₂O₃, with a molecular weight of 218.99 g/mol .[1] The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals three distinct signals corresponding to the aromatic protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.39 | d | 6.5 | H-2 |

| 8.21 | d | 1.5 | H-6 |

| 7.46 | dd | 6.5, 1.5 | H-5 |

Solvent: CDCl₃, Instrument: Varian CFT-20[1][2]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum shows five signals, corresponding to the five carbon atoms in the pyridine ring.

| Chemical Shift (δ) ppm | Assignment |

| 140.3 | C-2 |

| 120.2 | C-3 |

| 150.0 (estimated) | C-4 |

| 128.7 | C-5 |

| 137.7 | C-6 |

Solvent: CDCl₃[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1605 | Strong | Aromatic C=C stretch |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 1250 | Strong | N-O stretch |

| 850 | Medium | C-H out-of-plane bend |

| 670 | Medium | C-Br stretch |

Technique: KBr Pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | High | [M]⁺ (Molecular ion, showing bromine isotope pattern) |

| 202/204 | Moderate | [M-O]⁺ |

| 172/174 | Moderate | [M-NO₂]⁺ |

| 156/158 | Low | [M-O-NO₂]⁺ |

| 77 | High | [C₅H₃N]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1][4]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic nitro compounds.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-10 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-300 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for Spectroscopic Analysis.

Caption: From Synthesis to Structural Confirmation.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Bromo-4-nitropyridine N-oxide, a versatile intermediate in organic synthesis. The document elucidates the distinct electrophilic and nucleophilic characteristics of the molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and materials science.

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents and other functional materials. Its reactivity is governed by the interplay of three key functional groups on the pyridine ring: a bromo group, a nitro group, and an N-oxide moiety. This guide details the electronic landscape of the molecule, identifying the primary sites for both nucleophilic and electrophilic attack. The C-3 position, bearing the bromo substituent, is established as the principal electrophilic site, highly activated towards nucleophilic aromatic substitution (SNAr). Conversely, the oxygen atom of the N-oxide group represents the primary nucleophilic center.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the pyridine N-oxide core.

-

N-Oxide Group: The N-oxide moiety is a unique functional group that acts as a resonance donor, increasing electron density at the C-2 and C-4 positions. However, it also possesses a strong inductive electron-withdrawing effect. The oxygen atom itself is electron-rich and serves as a nucleophilic site.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C-4 position significantly reduces the electron density of the entire aromatic ring through both inductive and resonance effects. This deactivation makes the ring highly susceptible to nucleophilic attack.

-

Bromo Group (-Br): The bromine atom at the C-3 position is inductively electron-withdrawing. Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

The combination of these functional groups renders the pyridine ring exceptionally electron-deficient, predisposing it to reactions with nucleophiles. The primary site for such attacks is the carbon atom bearing the bromine, which is activated by the adjacent strong electron-withdrawing nitro group.

Identification of Reactive Sites

The distinct electronic nature of the substituents defines the electrophilic and nucleophilic centers within this compound.

Electrophilic Sites

The pyridine ring carbons are highly electrophilic due to the cumulative electron-withdrawing effects of the N-oxide, nitro, and bromo groups.

-

Primary Electrophilic Site (C-3): This position is the most significant site for nucleophilic attack. The presence of a good leaving group (Br⁻) and the strong activation provided by the para-nitro group make it highly susceptible to SNAr reactions.

-

Other Electrophilic Sites (C-2, C-5, C-6): While the entire ring is electron-poor, the C-3 position is the focal point for substitution reactions.

Nucleophilic Site

-

Primary Nucleophilic Site (N-Oxide Oxygen): The oxygen atom of the N-oxide is the principal nucleophilic center in the molecule. It can be targeted by various electrophiles, leading to reactions such as O-alkylation or deoxygenation.

Caption: Figure 1: Key reactive centers in this compound.

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized below for reference.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-4-nitro-1-oxidopyridin-1-ium | [1] |

| CAS Number | 1678-49-5 | [1] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1] |

| Molecular Weight | 218.99 g/mol | [1] |

| Appearance | Yellow crystals or powder | [2] |

| Melting Point | 151.0-157.0 °C | [2] |

| ¹H NMR (CDCl₃) | Chemical shifts available | [3] |

| ¹³C NMR | Spectrum data available | [4] |

| IR Spectra (KBr) | Data available | [1] |

| Mass Spectrum (GC) | Data available | [5] |

Key Reactions and Mechanisms

The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the C-3 position.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.[6] The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing nitro group.

Caption: Figure 2: Simplified mechanism for SNAr reactions.

Notably, reactions with amines have sometimes resulted in an unexpected migration of the nitro group, leading to the formation of isomeric products.[6][7] This highlights the complex reactivity profile of this substrate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented one-step reaction method.[8]

Materials:

-

3-Bromopyridine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

30% Hydrogen Peroxide

-

Concentrated Sulfuric Acid

-

Maleic Anhydride

-

Sodium Pyrosulfate

-

Sodium Nitrate

-

30-50% Sodium Hydroxide solution

Procedure:

-

In a suitable reaction vessel, charge 3-bromopyridine under stirring at room temperature.

-

Add glacial acetic acid, acetic anhydride, 30% hydrogen peroxide, concentrated sulfuric acid, maleic anhydride, and sodium pyrosulfate.

-

Control the temperature of the oxidation reaction as specified in the source literature.

-

Following the oxidation step, add sodium nitrate to the reaction mixture to initiate nitration.

-

After the nitration is complete, carefully neutralize the reaction mixture with a 30-50% sodium hydroxide solution to precipitate the crude product.

-

Isolate the crude this compound by filtration.

-

The crude product can be purified by recrystallization from a chloroform-ethanol mixture.[8]

Caption: Figure 3: Workflow for the one-pot synthesis of the title compound.

Protocol for Nucleophilic Substitution with an Amine

This is a representative protocol for the reaction of this compound with a generic amine nucleophile.[6]

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

A polar aprotic solvent (e.g., DMF, DMSO)

-

Base (if the amine salt is used, e.g., K₂CO₃)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen polar aprotic solvent in a round-bottom flask.

-

Add the amine (1.1-1.5 equivalents) to the solution. If necessary, add a base to deprotonate the amine.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the corresponding 3-amino-4-nitropyridine N-oxide derivative.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, with the C-3 position being the primary electrophilic site. The nucleophilic character is centered on the N-oxide oxygen. This distinct reactivity profile, driven by the synergistic effects of its functional groups, makes it an invaluable building block for the synthesis of complex, functionalized pyridine derivatives. A thorough understanding of its electrophilic and nucleophilic sites is critical for its effective utilization in drug discovery and materials science.

References

- 1. This compound | C5H3BrN2O3 | CID 548521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(1678-49-5) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-bromo-4-nitropyridine N-oxide, a key intermediate in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details the underlying mechanistic principles, provides experimental protocols, and presents quantitative data to facilitate further research and development.

Core Concepts: Reactivity of the Pyridine N-oxide Ring

Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functional group significantly influences the electronic properties of the aromatic ring, rendering it more susceptible to both electrophilic and nucleophilic attack. The oxygen atom can donate electron density into the ring through resonance, while the positively charged nitrogen atom and the electronegative oxygen atom exert a strong electron-withdrawing inductive effect. This dual nature activates the pyridine ring for various transformations.

In the context of nucleophilic aromatic substitution (SNAr), the N-oxide group, in concert with other electron-withdrawing substituents such as a nitro group, plays a crucial role in activating the pyridine ring towards nucleophilic attack. The positions ortho and para to the N-oxide are particularly activated due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

The Mechanism of Nucleophilic Substitution on this compound

The nucleophilic substitution of this compound proceeds via a bimolecular SNAr mechanism. The presence of the strongly electron-withdrawing nitro group at the 4-position and the N-oxide functionality significantly activates the pyridine ring for nucleophilic attack. The bromine atom at the 3-position serves as the leaving group.

The generally accepted mechanism involves two main steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitro group and the N-oxide.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.

Caption: Generalized SNAr mechanism for this compound.

An interesting phenomenon observed in the reaction of 3-bromo-4-nitropyridine with amines is the potential for nitro-group migration, leading to the formation of unexpected products. This rearrangement is influenced by the solvent and base used in the reaction.[1]

Data Presentation

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows signals corresponding to the aromatic protons of the pyridine ring. |

| IR | The infrared spectrum displays characteristic absorption bands for the N-O and NO₂ stretching vibrations. |

| Mass Spec | The mass spectrum confirms the molecular weight of the compound. |

Note: For detailed spectra, please refer to the supplementary information of cited literature.

Reaction Conditions and Yields for Nucleophilic Substitution

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Piperidine | Ethanol | - | 30 | - | 4-Nitro-3-(piperidin-1-yl)pyridine 1-oxide | - | [2] |

| Amines | Polar Aprotic | Varies | Varies | Varies | 3-Amino-4-nitropyridine N-oxide | Varies | [1] |

| Hydroxide | Water | NaOH | < 50 | - | 3-Hydroxy-4-nitropyridine N-oxide | - | [3] |

| Alkoxides | Alcohol | NaOR | Varies | Varies | 3-Alkoxy-4-nitropyridine N-oxide | Varies | [3] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound

A one-step method for the preparation of this compound has been reported.[4] This process combines the oxidation of 3-bromopyridine and the subsequent nitration into a single reaction vessel, offering a more efficient synthesis.

Materials:

-

3-bromopyridine

-

Glacial acetic acid

-

Acetic anhydride

-

30% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Maleic anhydride

-

Sodium pyrosulfate

-

Sodium nitrate

-

Fuming nitric acid

-

Ice

-

30-50% Sodium hydroxide solution

Procedure:

-

In a suitable reaction vessel, charge 3-bromopyridine, glacial acetic acid, acetic anhydride, hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate.

-

Stir the mixture and heat to approximately 80°C. Monitor the reaction progress by thin-layer chromatography.

-

Once the oxidation is complete, cool the mixture and add concentrated sulfuric acid and sodium nitrate.

-

To the cooled mixture, add a pre-mixed solution of fuming nitric acid and sulfuric acid.

-

Gradually heat the reaction mixture to around 90°C and monitor the nitration by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Neutralize the solution to a pH of approximately 8 using a 30-50% sodium hydroxide solution to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system such as chloroform-ethanol.[4]

Caption: Workflow for the one-step synthesis of this compound.

General Protocol for Nucleophilic Substitution with Amines

Materials:

-

This compound

-

Amine nucleophile

-

Anhydrous solvent (e.g., ethanol, DMF, DMSO)

-

Base (if required, e.g., triethylamine, potassium carbonate)

-

Reaction vessel with a magnetic stirrer and condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry reaction vessel, add this compound and the chosen anhydrous solvent under an inert atmosphere.

-

Add the amine nucleophile (typically 1.1-1.5 equivalents).

-

If required, add the base (typically 1.2-2.0 equivalents).

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by thin-layer chromatography or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure will vary depending on the product's properties. Typically, it may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, enabling the synthesis of a diverse range of 3-substituted-4-nitropyridine N-oxides. The N-oxide and nitro functionalities are key to its reactivity, facilitating the SNAr mechanism through stabilization of the Meisenheimer intermediate. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, paving the way for the development of novel molecules with potential applications in various scientific fields. Further investigation into the scope of nucleophiles and the intriguing nitro-group migration will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

- 1. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 2. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR spectrum [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

Solubility Profile of 3-Bromo-4-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-nitropyridine N-oxide in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document combines available quantitative data with qualitative solubility information for the target compound and structurally similar molecules, namely 4-nitropyridine N-oxide and 3-bromopyridine N-oxide. This approach offers valuable insights for handling this compound in a research and development setting.

Data Presentation: Solubility Summary

The following table summarizes the known solubility characteristics of this compound and its analogs. It is important to note that much of the available information is qualitative.

| Solvent Classification | Solvent | This compound | 4-Nitropyridine N-oxide | 3-Bromopyridine N-oxide |

| Protic Solvents | Water | Sparingly soluble (0.92 g/L at 25°C)[1] | Insoluble[2][3] / Scarcely soluble in warm water[4] | Soluble[5] |

| Methanol | No data available | No data available | Soluble[6] | |

| Ethanol | No data available | Can be recrystallized from warm ethanol[4] | No data available | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | No data available | Soluble[2] | No data available |

| Dichloromethane (DCM) | No data available | No data available | No data available | |

| Ethers | Diethyl Ether | No data available | Scarcely soluble[4] | No data available |

| Aromatic Hydrocarbons | Benzene | No data available | Scarcely soluble[4] | No data available |

Experimental Protocol: Determination of Qualitative Solubility

The following is a general protocol for determining the qualitative solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine if a solid compound is soluble, sparingly soluble, or insoluble in a specific solvent at a given temperature.

Materials:

-

Compound of interest (e.g., this compound)

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Water bath (for temperature control if needed)

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of the solid compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in small portions (e.g., 0.1 mL at a time).

-

Mixing: After each addition of solvent, vigorously agitate the mixture for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture closely after each mixing step. Note if the solid dissolves completely, partially, or not at all.

-

Incremental Solvent Addition: Continue adding the solvent in increments up to a total volume of 1-3 mL, mixing and observing after each addition.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid remains even after the addition of a significant amount of solvent.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Temperature Effects (Optional): If the compound is insoluble or sparingly soluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling.

-

Record Keeping: Meticulously record the solvent used, the approximate amount of solute and solvent, the temperature, and the observed solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: A flowchart illustrating the general experimental workflow for determining the qualitative solubility of a solid compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition of 3-Bromo-4-nitropyridine N-oxide. However, a thorough search of publicly available scientific literature, chemical databases, and safety documentation has revealed a significant lack of specific experimental data on the thermal properties of this particular compound. While general information regarding substituted nitropyridine N-oxides exists, detailed quantitative data from thermal analyses such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC) for this compound are not available. Consequently, this guide will present the known physical and chemical properties of the compound and discuss the expected thermal behavior based on related chemical structures.

Chemical and Physical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. This information is crucial for the safe handling and storage of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₃ | |

| Molecular Weight | 218.99 g/mol | |

| Appearance | Yellow crystals or powder | |

| Melting Point | 151.0 - 157.0 °C | |

| CAS Number | 1678-49-5 | |

| IUPAC Name | 3-bromo-4-nitropyridin-1-ium-1-olate |

Expected Thermal Stability and Decomposition Profile

While specific experimental data is absent, the thermal stability of this compound can be inferred by considering the functional groups present in the molecule: a pyridine N-oxide ring, a nitro group, and a bromine atom.

-

Pyridine N-oxide Moiety: The N-oxide group is known to be thermally labile and can decompose via deoxygenation.

-

Nitro Group: Aromatic nitro compounds are often energetic materials, and their decomposition can be exothermic, releasing nitrogen oxides (NOx). The presence of a nitro group generally decreases the thermal stability of a molecule.

-

Bromo Substituent: The carbon-bromine bond is susceptible to cleavage at elevated temperatures.

The combination of the N-oxide and nitro groups suggests that this compound is likely to be a thermally sensitive compound. Decomposition is expected to be an exothermic process, potentially leading to a thermal runaway if not properly controlled.

Hypothetical Experimental Workflow for Thermal Hazard Assessment

Given the lack of data, a standard experimental workflow would be necessary to characterize the thermal stability and decomposition of this compound. This workflow would provide the essential data for safe handling, process development, and risk assessment.

Caption: Hypothetical workflow for thermal analysis.

Detailed Methodologies for Key Experiments

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the onset temperature of decomposition, melting point, and enthalpy of decomposition.

-

Methodology: A small sample (1-5 mg) of this compound would be placed in a sealed aluminum or gold-plated copper pan. The sample would be heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon). An empty pan would be used as a reference. The heat flow to or from the sample relative to the reference is measured as a function of temperature.

Thermogravimetric Analysis (TGA):

-

Objective: To measure the mass loss of the sample as a function of temperature, indicating decomposition and volatilization.

-

Methodology: A sample (5-10 mg) of the compound would be placed in a tared TGA pan. The

The Strategic Utility of 3-Bromo-4-nitropyridine N-oxide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive scaffold that has emerged as a valuable building block in the field of medicinal chemistry. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a labile bromine atom on the pyridine N-oxide core, render it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of kinase inhibitors. We will explore its synthesis, key reactions, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Synthesis of this compound

A one-step method for the preparation of this compound has been reported, offering a streamlined approach to obtaining this key intermediate. The process involves the simultaneous oxidation and nitration of 3-bromopyridine.

Experimental Protocol: One-step Synthesis of this compound[1]

Materials:

-

3-bromopyridine

-

Glacial acetic acid

-

Acetic anhydride

-

30-50% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Maleic anhydride

-

Sodium pyrosulfate

-

Sodium nitrate

-

30-50% Sodium hydroxide solution

Procedure:

-

To a 3L three-necked glass flask at room temperature, add 2.4 moles of 3-bromopyridine.

-

While stirring, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide).

-

Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.

-

The reaction mixture is heated and monitored.

-

Following the oxidation, the mixture is cooled, and sodium nitrate is added to facilitate the nitration reaction.

-

The reaction is heated to 90°C and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into an ice-water mixture.

-

The solution is neutralized to a pH of 8 with a 30-50% sodium hydroxide solution, leading to the precipitation of the product.

-

The resulting solid is collected by suction filtration and dried to yield crude this compound.

-

The crude product can be purified by recrystallization from a chloroform-ethanol mixture.

Quantitative Data:

| Starting Material | Product | Yield |

| 3-bromopyridine | This compound | 66-71%[1] |

Key Intermediate: 4-Amino-3-bromopyridine

The primary utility of this compound in medicinal chemistry lies in its conversion to 4-amino-3-bromopyridine. This transformation is typically achieved through the reduction of the nitro group and deoxygenation of the N-oxide. 4-Amino-3-bromopyridine serves as a crucial scaffold for the construction of various heterocyclic systems, including the medicinally important imidazo[4,5-c]pyridines.

Experimental Protocol: Reduction of 4-Nitropyridine N-oxide to 4-Aminopyridine[2]

This protocol describes the reduction of the parent 4-nitropyridine N-oxide and is adaptable for the 3-bromo derivative.

Materials:

-

4-Nitropyridine N-oxide

-

Iron powder

-

Aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

Sodium carbonate

-

Ethyl acetate or Ethanol/Benzene for extraction

Procedure:

-

A mixture of 4-nitropyridine-N-oxide and iron powder is prepared in an aqueous solution of a mineral acid.

-

The reaction is heated and stirred. The use of 25-30% sulfuric acid is reported to give better yields of 4-aminopyridine compared to hydrochloric acid.

-

After the reduction is complete, the reaction mixture is neutralized with sodium carbonate.

-

The solid iron salts are removed by filtration.

-

The filtrate is then subjected to extraction with an organic solvent.

-

Method 1: Extraction with ethyl acetate. The organic layer is then concentrated to yield 4-aminopyridine.

-

Method 2: The filtrate is concentrated, and the residue is extracted with ethanol. After evaporation of ethanol, the product is re-extracted with hot benzene, from which it crystallizes upon cooling.

-

Quantitative Data:

| Starting Material | Product | Yield |

| 4-Nitropyridine N-oxide | 4-Aminopyridine | 85-90%[2] |

Application in the Synthesis of Kinase Inhibitors

4-Amino-3-bromopyridine is a valuable precursor for the synthesis of kinase inhibitors, particularly those based on the imidazo[4,5-c]pyridine scaffold. This heterocyclic core is a known bioisostere of purine and is found in numerous inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The bromine atom at the 3-position allows for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors

A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are attractive targets for the treatment of glioblastoma. The synthesis involves the construction of the imidazo[4,5-c]pyridin-2-one core from a 3,4-diaminopyridine derivative.

Illustrative Synthetic Workflow:

References

An In-depth Technical Guide to the Reactions of 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 3-Bromo-4-nitropyridine N-oxide, a versatile building block in organic synthesis. The document details key reaction types, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this valuable reagent in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromopyridine. The initial step involves the N-oxidation of 3-bromopyridine, followed by nitration of the resulting 3-bromopyridine N-oxide.

Experimental Protocol: One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halo-4-nitropyridine-nitrogen oxide

A one-step method has also been reported, combining the oxidation and nitration steps. In this procedure, 3-bromopyridine is reacted with hydrogen peroxide in the presence of acetic acid, acetic anhydride, sulfuric acid, maleic anhydride, and sodium pyrosulfate to form 3-bromopyridine N-oxide. Subsequently, a nitrating mixture of sulfuric acid and nitric acid is added to yield this compound.

In a 5L three-necked glass flask, under room temperature, add approximately 4.5 moles of 3-bromopyridine. While stirring, add about 1.2L of glacial acetic acid, about 0.35L of acetic anhydride, about 1.0L of 50% hydrogen peroxide, about 20mL~25mL of concentrated sulfuric acid, 16g of maleic anhydride, and 10g of sodium pyrosulfate. The reaction is initially carried out at 50°C for 0.5 hours and then the temperature is raised to 80°C. The reaction is monitored by thin-layer chromatography and upon completion (typically within 12 hours), the solvent is removed under reduced pressure at 65°C to obtain 3-bromopyridine N-oxide as a brown solid.

At 15°C, slowly add about 0.75L of concentrated sulfuric acid, followed by the addition of about 20g of sodium nitrate. After stirring to dissolve, a nitrating mixture composed of about 0.75L of sulfuric acid and 1.3L of nitric acid is added in batches at 25°C. The reaction temperature is gradually increased to 90°C and maintained for 5.5 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature and poured into an ice-water mixture. The pH is adjusted to 8 with a 30%~50% sodium hydroxide solution to precipitate the product. The resulting orange-yellow solid is collected by suction filtration and dried to give crude this compound. The crude product can be recrystallized from a chloroform-ethanol mixture.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound, further activated by the strong electron-withdrawing nitro group and the N-oxide functionality, makes it highly susceptible to nucleophilic aromatic substitution. Both the bromine atom at the 3-position and the nitro group at the 4-position can be displaced by various nucleophiles.

Substitution of the Bromo Group

The bromine atom at the C-3 position can be substituted by nucleophiles.

Substitution of the Nitro Group

The nitro group at the C-4 position is also a viable leaving group for nucleophilic aromatic substitution.

A study by Yao et al. investigated the reaction of 3-bromo-4-nitropyridine with various amines.[2] Their work revealed that in addition to the expected nucleophilic substitution of the bromo group, an unexpected nitro-group migration occurred, particularly in polar aprotic solvents.[2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

Due to the limited availability of specific experimental data for this compound, a general protocol based on analogous reactions with 3-ethyl-4-nitropyridine 1-oxide is provided below as a foundational guide.

To a solution of 3-ethyl-4-nitropyridine 1-oxide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO), the amine nucleophile (1.0-1.2 eq) is added. For amine hydrochlorides, a base such as triethylamine or diisopropylethylamine (2.0-2.5 eq) is required. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 1: Nucleophilic Aromatic Substitution of 4-Nitropyridine N-oxide Derivatives with Various Nucleophiles.

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 4-Nitropyridine N-oxide | HCl (aq) | 4-Chloropyridine N-oxide | 70-80 | [3] |

| 2 | 4-Nitropyridine N-oxide | HBr in acetic acid | 4-Bromopyridine N-oxide | 70-80 | [3] |

| 3 | 4-Nitropyridine N-oxide | NaOEt in EtOH | 4-Ethoxypyridine N-oxide | 65-70 | [3] |

Logical Relationship of Nucleophilic Aromatic Substitution

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between this compound and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Halopyridines

To an oven-dried Schlenk flask, add the 3-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), is then added. A degassed solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL), is introduced. The reaction mixture is heated to 80°C with vigorous stirring for a specified time (e.g., 6 hours), or until reaction completion is indicated by TLC or GC-MS analysis. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 2: Suzuki-Miyaura Coupling of Bromopyridine N-oxides with Phenylboronic Acid.

| Entry | Substrate | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine N-oxide | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 1 | 95 | |

| 2 | 3-Bromopyridine N-oxide | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 1 | 93 | |

| 3 | 2,6-Dibromopyridine N-oxide | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 1 | 90 |

Catalytic Cycle of Suzuki-Miyaura Coupling

References

- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 2. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 3. sciencemadness.org [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the nucleophilic substitution reaction on 3-bromo-4-nitropyridine N-oxide. This versatile substrate allows for the introduction of various functionalities at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry. The protocols and data presented herein are compiled from established literature and are intended to serve as a comprehensive guide for the synthesis and characterization of novel 3-substituted-4-nitropyridine N-oxide derivatives.

Introduction

This compound is an activated heterocyclic compound highly amenable to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group at the 4-position, coupled with the N-oxide functionality, significantly enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to the nitro group. The bromine atom at the 3-position serves as an excellent leaving group, facilitating the substitution by a wide range of nucleophiles. This reactivity profile makes this compound a valuable building block for the synthesis of diverse libraries of compounds with potential biological activities.

Commonly, amines are employed as nucleophiles, leading to the formation of 3-amino-4-nitropyridine N-oxide derivatives.[1] However, the reaction outcome can be sensitive to the reaction conditions, with reports of nitro-group migration under certain circumstances, highlighting the intricate reactivity of this system.[2][3] Careful control of parameters such as solvent, temperature, and base is crucial for achieving the desired product selectivity.

Experimental Protocols

This section outlines a general procedure for the nucleophilic substitution of this compound with a generic amine nucleophile. This protocol can be adapted for various other nucleophiles with appropriate modifications to the reaction conditions.

General Protocol for the Synthesis of 3-Amino-4-nitropyridine N-oxide Derivatives

This protocol describes the reaction of this compound with an amine in the presence of a base.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline derivatives)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., triethylamine, 1.5 - 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and melting point analysis.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reaction on this compound with various amines.

| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | DMSO | TEA | 90 | 12 | 3-(Morpholin-4-yl)-4-nitropyridine N-oxide | Not specified |

| 2 | Pyrrolidine | DMSO | TEA | 90 | 12 | 4-Nitro-3-(pyrrolidin-1-yl)pyridine N-oxide | Not specified |

| 3 | Piperidine | DMSO | TEA | 90 | 12 | 4-Nitro-3-(piperidin-1-yl)pyridine N-oxide | Not specified |

| 4 | Generic Amine | THF | TEA | 70 | 16 | 3-Amino-4-nitropyridine N-oxide derivative | 83 |

Note: The yields and reaction conditions can vary depending on the specific amine and the scale of the reaction. The data presented is indicative of typical outcomes.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the nucleophilic substitution on this compound.

Caption: Experimental workflow for nucleophilic substitution.

Caption: General reaction scheme for nucleophilic substitution.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction